(R)-6-Methylpiperidin-2-one
CAS No.: 68330-73-4
Cat. No.: VC8288176
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68330-73-4 |
---|---|
Molecular Formula | C6H11NO |
Molecular Weight | 113.16 g/mol |
IUPAC Name | (6R)-6-methylpiperidin-2-one |
Standard InChI | InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |
Standard InChI Key | XPMMAKUHNMSONL-RXMQYKEDSA-N |
Isomeric SMILES | C[C@@H]1CCCC(=O)N1 |
SMILES | CC1CCCC(=O)N1 |
Canonical SMILES | CC1CCCC(=O)N1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(R)-6-Methylpiperidin-2-one (CAS No. 68330-73-4) belongs to the piperidin-2-one class, featuring a lactam ring with a methyl group at the R-configured 6-position. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | (6R)-6-methylpiperidin-2-one | |
Molecular Formula | ||
Molecular Weight | 113.16 g/mol | |
SMILES | ||
InChIKey | XPMMAKUHNMSONL-RXMQYKEDSA-N |
The stereochemistry at the 6-position is critical for its interactions in biological systems, as enantiomeric forms often exhibit distinct pharmacological profiles.
Spectroscopic and Computational Data
Computational models predict a boiling point of and a density of , consistent with its non-polar lactam structure . The pKa of the lactam nitrogen is estimated at , indicating weak basicity under physiological conditions .
Synthesis and Manufacturing
Table 2.1: Representative Reaction Conditions for Piperidin-2-ones
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | , Δ, 12h | 60–70% |
Chiral Resolution | Lipase-mediated hydrolysis | >90% ee |
Industrial Production
Industrial-scale production prioritizes enantioselective catalysis to minimize racemization. Process optimization focuses on solvent selection (e.g., tetrahydrofuran) and temperature control to preserve stereochemical integrity.
Physicochemical Properties
Thermal and Solubility Profiles
(R)-6-Methylpiperidin-2-one exhibits limited water solubility due to its lactam ring but is miscible with polar aprotic solvents like DMSO and DMF . Key properties include:
Table 3.1: Experimental and Predicted Physicochemical Data
Stability and Reactivity
The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, opening the lactam ring to form linear amides.
Target | Activity (IC50) | Compound |
---|---|---|
MAPK14 | 6-Ethyl derivative | |
Acetylcholinesterase | 4-Methoxy analog |
Industrial and Research Applications
Pharmaceutical Intermediates
(R)-6-Methylpiperidin-2-one serves as a precursor to antipsychotics (e.g., risperidone analogs) and analgesics. Its chiral center is leveraged to reduce off-target effects in active pharmaceutical ingredients (APIs).
Material Science
The lactam ring participates in polymer cross-linking, enhancing thermal stability in polyamides.
Hazard | Precautionary Measures |
---|---|
Skin Contact | Wash with soap/water; remove contaminated clothing |
Eye Exposure | Rinse cautiously for 15 minutes |
Inhalation | Move to fresh air; seek medical attention |
Future Directions
Research priorities include:
-
Enantioselective Synthesis: Developing cost-effective catalytic asymmetric methods.
-
Biological Profiling: Screening against oncology and CNS targets.
-
Green Chemistry: Solvent-free cyclization using microwave irradiation.
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